molecular formula C13H18F3N B14846425 2,2,2-Trifluoro-1-(4-pentyl-phenyl)-ethylamine

2,2,2-Trifluoro-1-(4-pentyl-phenyl)-ethylamine

Cat. No.: B14846425
M. Wt: 245.28 g/mol
InChI Key: LCQBQZDWOSWQPP-UHFFFAOYSA-N
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Description

(1R)-2,2,2-TRIFLUORO-1-(4-PENTYLPHENYL)ETHYLAMINE is a fluorinated amine compound with the molecular formula C13H18F3N. This compound is characterized by the presence of a trifluoromethyl group and a pentyl-substituted phenyl ring, making it a unique and valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the use of trifluoroacetic acid (TFA) as a catalyst under microwave conditions . The reaction conditions often include the use of solvents like trifluoroethanol (TFE) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (1R)-2,2,2-TRIFLUORO-1-(4-PENTYLPHENYL)ETHYLAMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as organolithium compounds and Grignard reagents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

(1R)-2,2,2-TRIFLUORO-1-(4-PENTYLPHENYL)ETHYLAMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-2,2,2-TRIFLUORO-1-(4-PENTYLPHENYL)ETHYLAMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may act on various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

    (1R)-1-(4-Pentylphenyl)ethanamine: A structurally similar compound without the trifluoromethyl group.

    Trifluoromethylated Amines: Other amines with trifluoromethyl groups, such as trifluoromethylphenylamines.

Uniqueness: (1R)-2,2,2-TRIFLUORO-1-(4-PENTYLPHENYL)ETHYLAMINE is unique due to the presence of both the trifluoromethyl group and the pentyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H18F3N

Molecular Weight

245.28 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-pentylphenyl)ethanamine

InChI

InChI=1S/C13H18F3N/c1-2-3-4-5-10-6-8-11(9-7-10)12(17)13(14,15)16/h6-9,12H,2-5,17H2,1H3

InChI Key

LCQBQZDWOSWQPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(C(F)(F)F)N

Origin of Product

United States

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